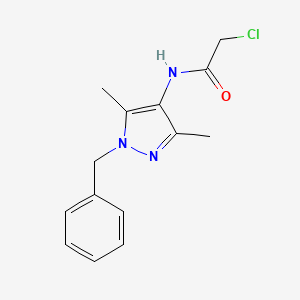
4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide
Vue d'ensemble
Description
“4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 . This compound is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with the bromine, fluorine, and amide groups contributing to its unique properties. The structure can be viewed as a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique
Insecticidal Activity : The compound has been studied for its potential insecticidal properties. Research conducted in 2020 by Luo et al. synthesized meta-diamide compounds containing a cyclopropyl group, which showed good insecticidal activities against Plutella xylostella and Chilo suppressalis. Among these compounds, derivatives of N-cyclopropylmethyl benzamide demonstrated significant mortality rates against these pests at low concentrations (Luo et al., 2020).
Antimicrobial and Antinociceptive Activities : Benzamide derivatives, including those with N-cyclopropylmethyl groups, have been synthesized and tested for their antimicrobial and antinociceptive (pain-relieving) activities. A 2008 study by Koçyiğit-Kaymakçıoğlu et al. found that some of these compounds demonstrated significant antinociceptive activity and weak antibacterial activity (Koçyiğit-Kaymakçıoğlu et al., 2008).
Cancer Research : N-cyclopropylmethyl benzamide derivatives have been explored for their potential as anticancer agents. In a 2018 study, Kesuma et al. synthesized N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide compounds, which showed better cytotoxic activities against MCF-7 breast cancer cells compared to current hydroxyurea-based anticancer drugs (Kesuma et al., 2018).
Radiopharmaceutical Applications : Compounds with N-cyclopropylmethyl benzamide structure have been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging. A study by Airaksinen et al. in 2008 focused on the synthesis of a radioligand, [(11)C]cyclopropyl-FLB 457, for imaging dopamine D2 receptors in the brain, demonstrating its potential in neurological research (Airaksinen et al., 2008).
Propriétés
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-3-8(5-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRNFONJPGMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


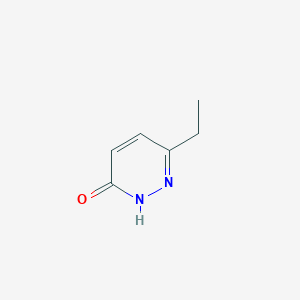
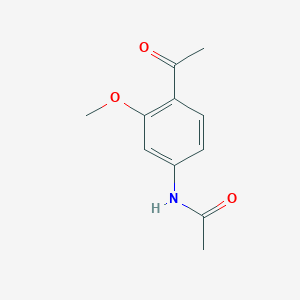
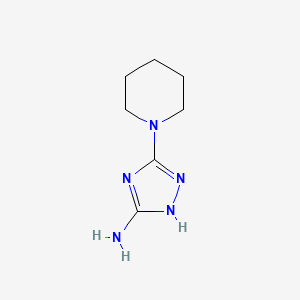
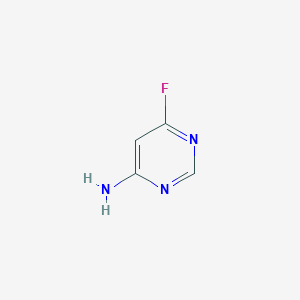
![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)
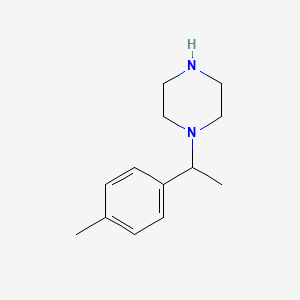
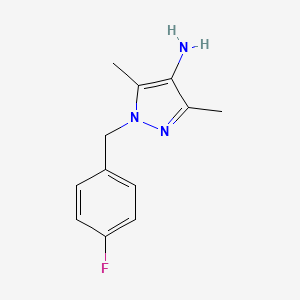
![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)


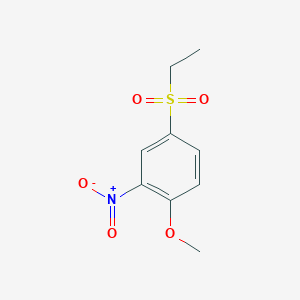

![7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3142973.png)
